disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate
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Overview
Description
Preparation Methods
Disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate is synthesized through an esterification and sulfonation reaction. In the esterification reaction, lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This intermediate then undergoes a sulfonation reaction with sodium bisulfite to produce disodium lauryl sulfosuccinate . Industrial production methods typically involve these steps under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate primarily undergoes substitution reactions due to the presence of its sulfonate group. Common reagents used in these reactions include sodium bisulfite and maleic anhydride . The major products formed from these reactions are typically other sulfonated compounds, which can be used in various applications such as detergents and emulsifiers.
Scientific Research Applications
Disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology and medicine, it is used in the formulation of mild cleansing agents for sensitive skin and hair care products . Industrially, it is used in the production of detergents and cleaning agents due to its excellent foaming and cleansing properties .
Mechanism of Action
The mechanism of action of disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and leading to the emulsification of oils and dirt . This makes it an effective cleansing agent in various formulations.
Comparison with Similar Compounds
Disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate is often compared with other sulfosuccinate compounds such as disodium cetearyl sulfosuccinate, disodium cocosulfosuccinate, and disodium isodecyl sulfosuccinate . While all these compounds share similar surfactant properties, this compound is unique in its ability to create a rich, creamy lather while being milder and less irritating than sodium lauryl sulfate .
Properties
Molecular Formula |
C16H28Na2O7S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C16H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22;;/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
LTVJJSFLSYSCEF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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